A1 Adenosine Receptor Affinity: 4-Orders-of-Magnitude Gain Over the Unsubstituted 3-Benzamidocoumarin Core
The introduction of a 3-(pyridin-2-yloxy) substituent on the benzamide ring of the 3-amidocoumarin scaffold converts the core structure from an A1-inactive compound to a low-nanomolar A1 ligand. The unsubstituted 3-benzamidocoumarin (compound 4, Matos/Vilar 2015) exhibits no measurable binding affinity at the human adenosine A1 receptor (Ki > 100 μM) [1]. The target compound, N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide, displaces [3H]DPCPX from human adenosine A1 receptors expressed in CHO cell membranes with a Ki of 3.5 nM [2]. This represents a >28,500-fold enhancement in A1 binding affinity conferred solely by the meta-pyridin-2-yloxy substitution on the benzamide ring.
| Evidence Dimension | Human adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.5 nM |
| Comparator Or Baseline | N-(2-oxo-2H-chromen-3-yl)benzamide (compound 4, Matos/Vilar 2015): Ki > 100,000 nM (>100 μM) |
| Quantified Difference | >28,500-fold (lower detection limit; actual difference likely larger) |
| Conditions | Radioligand displacement assay; [3H]DPCPX (target) and [3H]CCPA (comparator); human A1 receptor expressed in CHO cell membranes. |
Why This Matters
For any research program requiring nanomolar A1 receptor engagement, the unsubstituted 3-benzamidocoumarin is functionally useless; procurement of the pyridin-2-yloxy-substituted compound is mandatory.
- [1] Matos MJ, Vilar S, Kachler S, Celeiro M, Vazquez-Rodriguez S, Santana L, Uriarte E, Hripcsak G, Borges F, Klotz KN. Development of novel adenosine receptor ligands based on the 3-amidocoumarin scaffold. Bioorganic Chemistry. 2015;61:1-6. Table 1: compound 4, hA1 Ki > 100 μM. View Source
- [2] BindingDB Entry BDBM50211087 (CHEMBL3958838). Ki = 3.5 nM for human adenosine A1 receptor; displacement of [3H]DPCPX in CHO cell membranes. View Source
